

# Technical Guide: Benzamide, 4-bromo-3-ethyl- (CAS Number: 1369785-21-6)

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## Compound of Interest

Compound Name: Benzamide, 4-bromo-3-ethyl-

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For the attention of: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a comprehensive technical overview of **Benzamide, 4-bromo-3-ethyl-**, a substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar analogs, particularly 4-bromobenzamide, to provide insights into its physicochemical properties, spectroscopic characteristics, and potential biological activities. Detailed, generalized experimental protocols for the synthesis of related compounds are presented, which can be adapted for the preparation of **Benzamide, 4-bromo-3-ethyl-**.

## Chemical Identity and Properties

CAS Number: 1369785-21-6 Chemical Name: **Benzamide, 4-bromo-3-ethyl-** Synonyms: 3-Bromo-4-ethyl-benzamide

## Physicochemical Properties

Quantitative data for **Benzamide, 4-bromo-3-ethyl-** is not readily available in public databases. The following table summarizes the physicochemical properties of a closely related analog, 4-bromobenzamide (CAS: 698-67-9), to provide an estimated profile.<sup>[1][2]</sup>

Property	Value (for 4-bromobenzamide)	Data Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO	PubChem[1]
Molecular Weight	200.03 g/mol	PubChem[1]
Melting Point	190-193 °C	Sigma-Aldrich
Boiling Point	309.9 °C at 760 mmHg	ECHEMI[2]
Density	1.609 g/cm <sup>3</sup>	ECHEMI[2]
XLogP3	1.8	PubChem[1]
PSA (Polar Surface Area)	43.09 Å <sup>2</sup>	ECHEMI[2]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

## Spectroscopic Data

Specific spectroscopic data for **Benzamide, 4-bromo-3-ethyl-** is not publicly available. The expected spectroscopic characteristics can be inferred from related structures. For instance, the <sup>1</sup>H NMR spectrum of 4-bromobenzamide in DMSO-d<sub>6</sub> is available.[3][4] The <sup>13</sup>C NMR and mass spectrometry data for 4-bromo-N-methylbenzamide can also provide insights.[5]

## Experimental Protocols

A detailed experimental protocol for the synthesis of **Benzamide, 4-bromo-3-ethyl-** has not been published. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted benzamides. A general two-step approach is outlined below, starting from a suitable benzoic acid precursor.

## Proposed Synthesis of 3-Bromo-4-ethylbenzoic Acid

The synthesis of the precursor, 3-bromo-4-ethylbenzoic acid, is a critical first step. A potential route could involve the bromination of 4-ethylbenzoic acid.

Materials:

- 4-ethylbenzoic acid
- N-Bromosuccinimide (NBS)
- Sulfuric acid (concentrated)
- Dichloromethane (DCM)
- Sodium sulfite solution
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- Dissolve 4-ethylbenzoic acid (1 equivalent) in dichloromethane.
- Cool the solution in an ice bath.
- Slowly add N-Bromosuccinimide (1.1 equivalents) followed by the dropwise addition of concentrated sulfuric acid.
- Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated sodium sulfite solution.

- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield 3-bromo-4-ethylbenzoic acid.

## Amidation of 3-Bromo-4-ethylbenzoic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation.

Materials:

- 3-bromo-4-ethylbenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Ammonia solution (aqueous or in a solvent like dioxane)
- Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

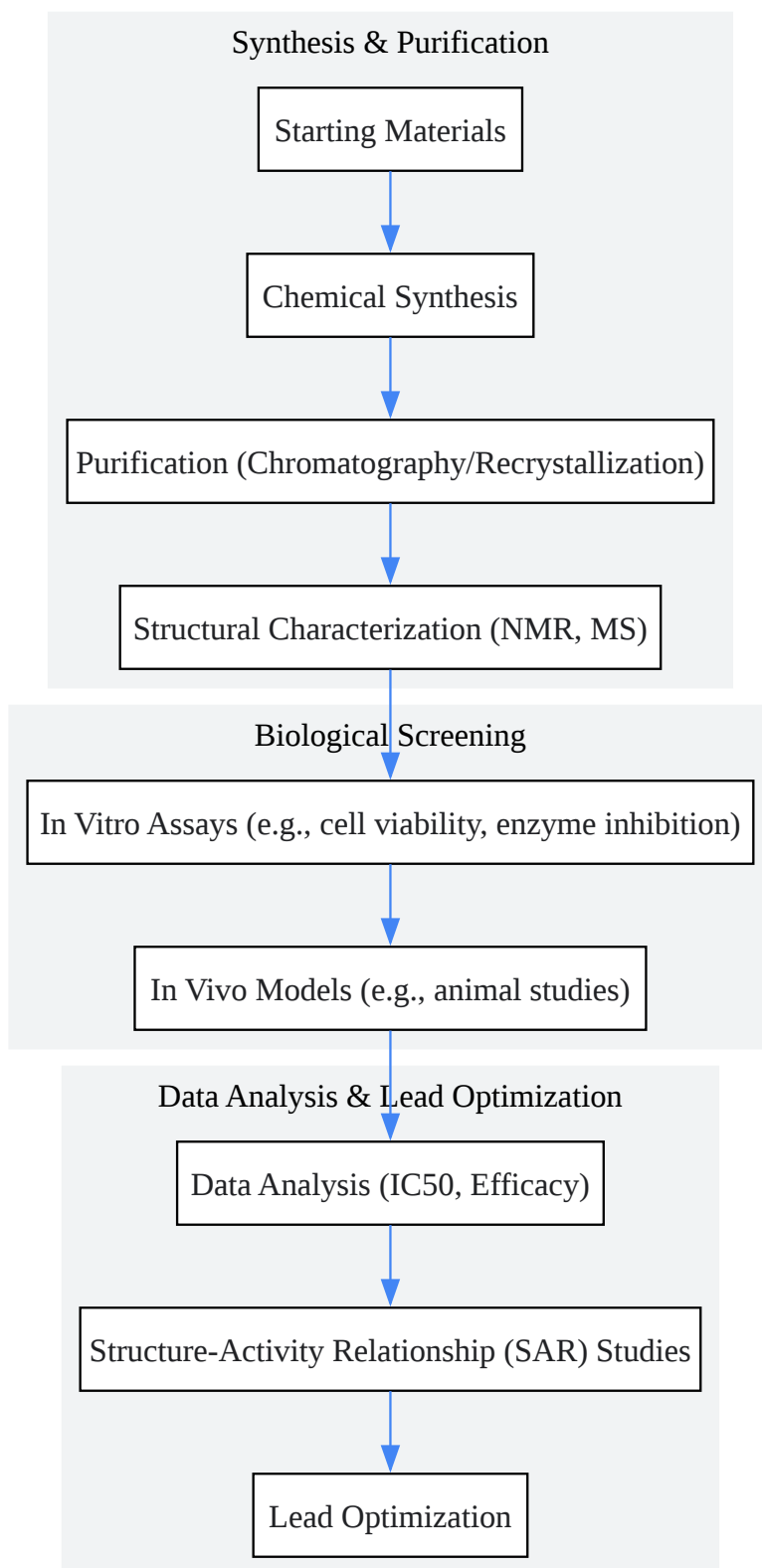
- Suspend 3-bromo-4-ethylbenzoic acid (1 equivalent) in anhydrous dichloromethane.
- Add a catalytic amount of DMF (if using oxalyl chloride).
- Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) to the suspension at 0 °C.
- Allow the mixture to warm to room temperature and stir until the reaction is complete (evolution of gas ceases), which can be monitored by the disappearance of the starting material on TLC.

- Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
- Dissolve the crude acid chloride in an anhydrous solvent like THF or DCM.
- Slowly add this solution to a cooled (0 °C) excess of concentrated aqueous ammonia or a solution of ammonia in dioxane, with vigorous stirring.
- Stir the reaction mixture for a few hours at room temperature.
- If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude **Benzamide, 4-bromo-3-ethyl-** by recrystallization or column chromatography.

## Biological Activity and Signaling Pathways

While there is no specific biological data for **Benzamide, 4-bromo-3-ethyl-**, the benzamide scaffold is present in a wide range of biologically active molecules.<sup>[6][7]</sup> Substituted benzamides have been investigated for various therapeutic applications, including antimicrobial, antifungal, and anticancer activities.<sup>[6][8][9]</sup> The nature and position of the substituents on the phenyl ring play a crucial role in determining the biological activity. Bromo-substituted aromatic compounds, in particular, are common in pharmacologically active agents.

The following diagram illustrates a generalized workflow for screening the biological activity of a novel benzamide derivative.



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Caption: Generalized workflow for the development of novel benzamide derivatives.

## Safety Information

Specific safety and hazard information for **Benzamide, 4-bromo-3-ethyl-** is not available. For the related compound, 4-bromobenzamide, the following GHS hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).<sup>[1]</sup> It is recommended to handle **Benzamide, 4-bromo-3-ethyl-** with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Disclaimer: This document is intended for informational purposes for a professional audience. The information provided, especially concerning experimental protocols and properties, is based on analogous compounds and should be used with professional discretion. All laboratory work should be conducted with appropriate safety precautions.

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